molecular formula C8H8ClFO4S B1284771 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 656806-43-8

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B1284771
CAS No.: 656806-43-8
M. Wt: 254.66 g/mol
InChI Key: MTCNVXSVITXLCE-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Fluoro-4,5-dimethoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl\text{2-Fluoro-4,5-dimethoxybenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid→2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

    Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used under basic conditions.

Major Products Formed

    EAS Reactions: Products include halogenated derivatives of this compound.

    Nucleophilic Substitution: Products include sulfonamide derivatives.

Scientific Research Applications

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzene-1-sulfonyl chloride
  • 2-Fluoro-5-methylbenzenesulfonyl chloride

Uniqueness

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNVXSVITXLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sulfur trioxide N,N-dimethylformamide complex (4.108 g, 27 mmol) in 1,2-dichloroethane was added 4-fluoroveratrole (3.49 g, 22 mmol) dropwise. The mixture was slowly heated to 85° C. in an oil bath. After 2.5 h, the solids had dissolved to afford a golden yellow solution. A trace of starting material was still present and heating was continued for a further 4.5 h. The oil bath was removed and thionyl chloride (1.95 ml, 27 mmol) added dropwise. The mixture was heated 4 h at 85° C. and allowed to cool to room temperature. The solution was poured into water and extracted with dichloromethane (3×50 ml), the combined organics washed with water, dried over magnesium sulfate and evaporated. Remaining traces of N,N-dimethylformamide were removed azeotropically with toluene to afford the product as an off-white solid that was used without further purification.
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